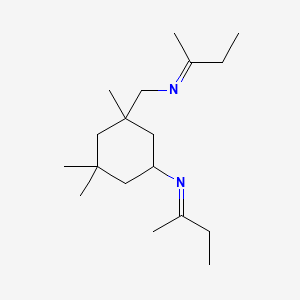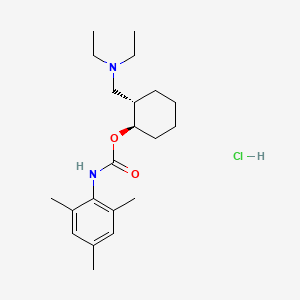
Icapamespib dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icapamespib dihydrochloride is a small molecule purine analogue designed to inhibit epichaperome activity. It is highly selective for the conformationally altered Hsp90 adenosine triphosphate binding site when part of the epichaperome. This compound has shown promise in treating neurodegenerative diseases such as Alzheimer’s Disease and amyotrophic lateral sclerosis by inducing the degradation of disease-associated proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of icapamespib dihydrochloride involves several steps, starting with the preparation of the purine scaffold. The key intermediate is 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine. This intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Icapamespib dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine scaffold.
Substitution: The compound can undergo substitution reactions, particularly at the purine and benzodioxole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the purine scaffold, which can be further studied for their biological activity .
Wissenschaftliche Forschungsanwendungen
Icapamespib dihydrochloride has several scientific research applications:
Wirkmechanismus
Icapamespib dihydrochloride exerts its effects by selectively inhibiting the epichaperome, a complex of chaperones and co-chaperones that stabilize misfolded proteins. The inhibition of epichaperome activity leads to the degradation of these misfolded proteins, thereby restoring normal cellular functions. The molecular targets include the Hsp90 adenosine triphosphate binding site, which is crucial for the stability and function of the epichaperome .
Vergleich Mit ähnlichen Verbindungen
Zelavespib: Another epichaperome inhibitor with a similar mechanism of action but different chemical structure.
PU-HZ151: A precursor compound to icapamespib with similar biological activity.
Uniqueness: Icapamespib dihydrochloride is unique in its high selectivity for the conformationally altered Hsp90 adenosine triphosphate binding site, making it a potent inhibitor of epichaperome activity. This selectivity distinguishes it from other compounds targeting the same pathway .
Eigenschaften
CAS-Nummer |
2267287-26-1 |
|---|---|
Molekularformel |
C19H25Cl2IN6O2S |
Molekulargewicht |
599.3 g/mol |
IUPAC-Name |
9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine;dihydrochloride |
InChI |
InChI=1S/C19H23IN6O2S.2ClH/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13;;/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24);2*1H |
InChI-Schlüssel |
XOTDTJJJOBBSFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


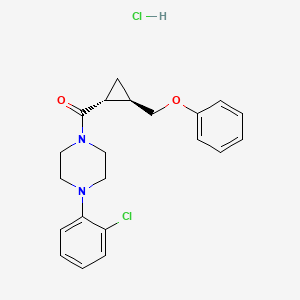
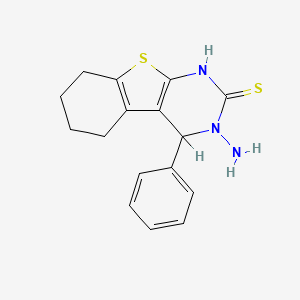
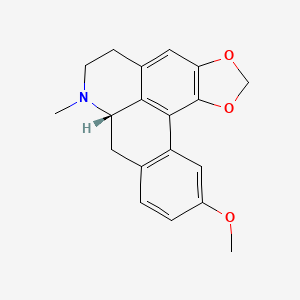
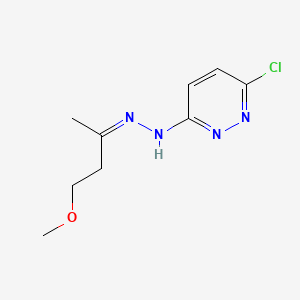
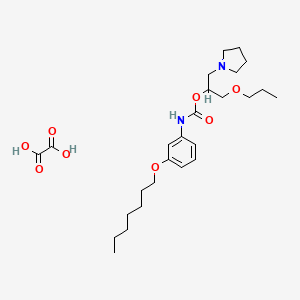
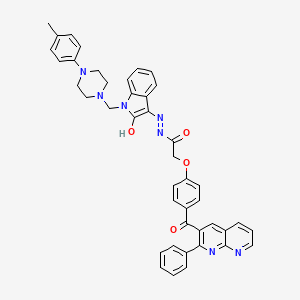
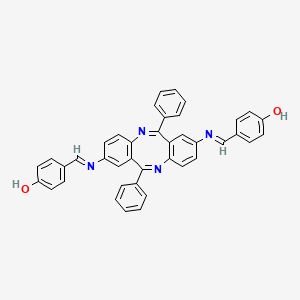

![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
